molecular formula C24H22N4O B4235887 3-(Dimethylamino)-N~1~-[2-methyl-5-(2-quinoxalinyl)phenyl]benzamide

3-(Dimethylamino)-N~1~-[2-methyl-5-(2-quinoxalinyl)phenyl]benzamide

Cat. No.: B4235887
M. Wt: 382.5 g/mol
InChI Key: XCXKAJHPHMJNTE-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-N~1~-[2-methyl-5-(2-quinoxalinyl)phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylamino group, a quinoxaline moiety, and a benzamide backbone. Its molecular formula is C24H22N4O, and it has a molecular weight of approximately 382.46 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-N~1~-[2-methyl-5-(2-quinoxalinyl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a diketone.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

    Coupling with Benzamide: The final step involves coupling the quinoxaline derivative with a benzamide precursor under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-N~1~-[2-methyl-5-(2-quinoxalinyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated quinoxaline derivatives.

Scientific Research Applications

3-(Dimethylamino)-N~1~-[2-methyl-5-(2-quinoxalinyl)phenyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as a therapeutic agent in drug discovery, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-N~1~-[2-methyl-5-(2-quinoxalinyl)phenyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoxaline moiety can engage in π-π stacking interactions, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylamino)-N~1~-[2-methyl-5-(2-quinoxalinyl)phenyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the quinoxaline moiety enhances its potential for π-π interactions, while the dimethylamino group provides additional sites for hydrogen bonding and electrostatic interactions. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(dimethylamino)-N-(2-methyl-5-quinoxalin-2-ylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O/c1-16-11-12-17(23-15-25-20-9-4-5-10-21(20)26-23)14-22(16)27-24(29)18-7-6-8-19(13-18)28(2)3/h4-15H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXKAJHPHMJNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C4=CC(=CC=C4)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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